N-{2-(2,4-dimethoxyphenyl)-1-[(2-{2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide
Description
N-{2-(2,4-dimethoxyphenyl)-1-[(2-{2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, nitro, and hydrazino groups
Properties
Molecular Formula |
C25H22N4O7 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H22N4O7/c1-35-20-10-8-17(23(14-20)36-2)13-21(27-24(31)16-6-4-3-5-7-16)25(32)28-26-15-18-12-19(29(33)34)9-11-22(18)30/h3-15,30H,1-2H3,(H,27,31)(H,28,32)/b21-13+,26-15+ |
InChI Key |
VHOAMEPDEWBZHM-YXNRUMOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)/NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(2,4-dimethoxyphenyl)-1-[(2-{2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazine to form the benzylidene hydrazine intermediate.
Coupling Reaction: The intermediate is then coupled with 2,4-dimethoxyphenylacetic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-(2,4-dimethoxyphenyl)-1-[(2-{2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-{2-(2,4-dimethoxyphenyl)-1-[(2-{2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-(2,4-dimethoxyphenyl)-1-[(2-{2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-2,4-dimethoxybenzamide
- N-(4-{[(2Z)-2-(2,3-Dibromo-6-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}phenyl)benzamide
Uniqueness
N-{2-(2,4-dimethoxyphenyl)-1-[(2-{2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
